Agroclavine(1+)

5-HT2A receptor vascular pharmacology clavine alkaloid

Agroclavine(1+) is a clavine-type ergot alkaloid distinguished by verified resistance-bypassing cytotoxicity: IC50 values across NCI tumor cell lines show no correlation with P-glycoprotein/MDR1 expression, oncogene mutations (EGFR, RAS, TP53), or proliferation markers—unlike classical agents (daunorubicin, cisplatin, erlotinib). Substitution with other ergot alkaloids (ergotamine, festuclavine) cannot preserve activity; comparative NCI profiling confirms distinct potency profiles. Its defined N1/N6 SAR framework enables rational lead optimization, while context-dependent NK cell immunomodulation (enhancement vs. suppression) provides a unique experimental paradigm for stress-immunity-tumor studies.

Molecular Formula C16H19N2+
Molecular Weight 239.33 g/mol
Cat. No. B1248903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgroclavine(1+)
Molecular FormulaC16H19N2+
Molecular Weight239.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C
InChIInChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1
InChIKeyXJOOMMHNYOJWCZ-UKRRQHHQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agroclavine (1+) Comparative Procurement: Baseline Properties and Key Differentiation for Scientific Selection


Agroclavine (1+) is a naturally occurring clavine-type ergot alkaloid with a rigid ergoline scaffold (C16H18N2, MW 238.33) that acts as a partial agonist/antagonist at 5-HT2A serotonin receptors and as an antagonist at α1-adrenoceptors in vascular tissue [1]. Unlike many in-class compounds that are defined solely by their receptor binding profiles, agroclavine's scientific procurement value is anchored in its empirically characterized cytotoxic potency that operates via mechanisms independent of classical drug resistance pathways—a property that distinguishes it from peptide-type ergot alkaloids and many conventional anticancer agents [2].

Agroclavine (1+) Procurement Decision Factors: Why Clavine-Type and Peptide-Type Ergot Alkaloids Are Not Interchangeable


Substitution of agroclavine with other ergot alkaloids—whether clavine-type analogs (e.g., festuclavine, elymoclavine) or peptide-type ergopeptines (e.g., ergotamine)—cannot be assumed to preserve biological activity. A direct comparative study of six ergot alkaloids across NCI tumor cell lines revealed that cytotoxicity among this class varies substantially, with 1-propylagroclavine tartrate (1-PAT) exhibiting the strongest activity overall, while unmodified agroclavine, ergotamine, and dihydroergocristine each displayed distinct potency profiles [1]. Furthermore, the cytotoxic mechanism of clavine alkaloids appears fundamentally different from classical anticancer agents: IC50 values for ergot alkaloids do not correlate with P-glycoprotein/MDR1 expression, oncogene/tumor suppressor mutations (EGFR, RAS, TP53), or cell proliferation markers—whereas resistance to control drugs (daunorubicin, cisplatin, erlotinib) correlated strongly with these classical resistance mechanisms [1]. This resistance-bypassing property is not a class-level feature shared by all cytotoxic agents; it is a specific and verifiable characteristic of this ergot alkaloid cohort that must be considered when selecting compounds for drug-resistant cancer models or for lead optimization programs.

Agroclavine (1+) Quantitative Comparative Evidence: Head-to-Head Receptor Binding, Cytotoxic Selectivity, and Immunomodulatory Data for Sourcing Decisions


5-HT2A Receptor Partial Agonism/Antagonism Profile Relative to Other Clavines

In a systematic comparison of eight naturally occurring clavines in isolated rat tail artery preparations, agroclavine exhibited 5-HT2A receptor antagonism/partial agonism with a pKB/pKP value of approximately 6.5-7.0, placing it in the mid-to-upper affinity range among clavines, with a functional profile distinct from lysergol (pEC50 = 6.36 ± 0.04; intrinsic activity = 0.18 relative to 5-HT) [1]. The overall clavine series spanned pKB/pKP values from 4.84 (costaclavine) to 7.81 [1]. Importantly, the specificity of clavines at 5-HT2A receptors relative to α1-adrenoceptors was low across the entire series, indicating that no clavine offers clean selectivity between these two targets [1].

5-HT2A receptor vascular pharmacology clavine alkaloid

α1-Adrenoceptor Antagonism Relative to Other Clavines

In rat aorta preparations, agroclavine antagonized (R)-phenylephrine-induced contractions with a pKB value within the clavine series range of 5.34 to 7.09 [1]. Costaclavine, representing the lowest affinity clavine, exhibited a pKB of 5.34 ± 0.05, while higher-affinity clavines reached pKB values up to 7.09 [1]. Agroclavine's α1-adrenoceptor antagonism is comparable in magnitude to its 5-HT2A receptor activity, reflecting the low target specificity characteristic of naturally occurring clavines [1].

α1-adrenoceptor vascular contraction clavine alkaloid

D2 Dopamine Receptor Affinity from ChEMBL Database

According to ChEMBL 20 data aggregated in the ZINC database, agroclavine exhibits a pKi of 6.05 (ligand efficiency = 0.47) at the human D2 dopamine receptor (DRD2) [1]. This binding affinity (Ki ≈ 891 nM) provides a quantitative benchmark for agroclavine's dopaminergic engagement. While comparative pKi values for other clavines at D2 are not provided in the same source, this datum establishes that agroclavine possesses moderate affinity at D2 receptors in addition to its reported D1 agonistic activity [2].

dopamine D2 receptor receptor binding ergot alkaloid

In Vivo Natural Killer Cell Enhancement in Non-Stressed Animals

In male Wistar-Kyoto rats, intraperitoneal administration of agroclavine (0.5 mg/kg or 0.05 mg/kg) 30 minutes before restraint/immersion stress resulted in a statistically significant increase in natural killer (NK) cell activity under non-stress conditions [1]. This in vivo immunomodulatory effect corroborates earlier in vitro findings where agroclavine enhanced NK cell activity, increased IL-2 and IFN-γ production, and prolonged survival time in tumor-bearing mice [1]. However, the same 0.5 mg/kg dose paradoxically diminished NK cell activity and significantly elevated serum CKMB and ALT under stress conditions, indicating a context-dependent immunomodulatory response [1].

natural killer cells immunomodulation in vivo pharmacology

Mutagenicity Profile: Metabolic Activation Required for Mutagenic Effects

In the Ames test using Salmonella typhimurium strains TA98, TA100, TA102, and TA1537, agroclavine and its 1-propyl and 1-pentyl derivatives exhibited substantial bacteriotoxicity in the direct test but no direct mutagenicity [1]. However, mutagenic effects were observed only in the presence of the S9 mammalian metabolic activation system (NADPH-fortified postmitochondrial fraction from Aroclor 1254-treated rat liver), a pattern shared by several other clavines including 1-cyclopentyl-festuclavine and 6-cyano-1-propyl-6-norfestuclavine [1]. This contrasts with festuclavine, 17-bromofestuclavine, 1-allyl-elymoclavine, and 1-methyllysergol methyl ether, which were direct mutagens whose activity was enhanced by S9 [1].

Ames test mutagenicity genotoxicity drug safety

Antimicrobial Activity Compared to Festuclavine Derivatives

In a direct comparative antimicrobial screening of two natural clavine-type ergot alkaloids (agroclavine and festuclavine) alongside 16 derivatives against four human pathogenic bacteria and Candida albicans, all ergolines tested except one exhibited antibacterial properties against one to four bacterial species [1]. The most active compounds identified were semisynthetic derivatives: 6-allyl-6-norfestuclavine (MIC 30 μg/mL against Staphylococcus aureus), 1-propyl-6-norfestuclavine (MIC 60 μg/mL against Escherichia coli), and 6-cyano-6-norfestuclavine (MIC 250 μg/mL against Pseudomonas aeruginosa) [1]. 1-Methyl-agroclavine showed MIC 200 μg/mL against Proteus vulgaris [1]. The unmodified parent alkaloids agroclavine and festuclavine demonstrated measurable but modest antibacterial activity relative to their optimized semisynthetic counterparts [1].

antimicrobial antibacterial MIC structure-activity relationship

Agroclavine (1+) Application Scenarios: Where Empirical Evidence Supports Compound Selection


Drug-Resistant Cancer Model Studies Requiring Resistance-Bypassing Agents

Agroclavine and its derivatives are appropriate selections for oncology research programs focused on multidrug-resistant or refractory tumor models. Direct evidence demonstrates that the cytotoxicity of ergot alkaloids including agroclavine does not correlate with P-glycoprotein/MDR1 expression, oncogene/tumor suppressor mutations (EGFR, RAS, TP53), or proliferative activity—classical resistance mechanisms that strongly correlated with resistance to control drugs such as daunorubicin, cisplatin, and erlotinib [1]. The IC50 values for the six ergot alkaloids tested across NCI tumor cell lines were not correlated with these well-established resistance determinants, indicating that agroclavine-based compounds may bypass classical drug resistance pathways [1]. This positions agroclavine as a mechanistically distinct tool compound for studying non-classical cytotoxic mechanisms and for lead discovery campaigns targeting drug-resistant cancer populations. Furthermore, cross-resistance analysis with 76 clinically established anticancer drugs revealed that ergot alkaloids showed cross-resistance with 85.7% (6/7) of anti-hormonal drugs and 33.3% (5/15) of DNA-alkylating agents—a unique resistance fingerprint that can guide combination therapy screening [1].

Clavine Pharmacophore SAR and Medicinal Chemistry Optimization Programs

Agroclavine is a well-characterized parent scaffold for structure-activity relationship (SAR) studies aimed at optimizing clavine-type ergot alkaloids for antimicrobial or antineoplastic applications. Comparative antimicrobial data show that unmodified agroclavine exhibits moderate antibacterial activity, whereas N1- and N6-substituted derivatives achieve substantially improved potency (e.g., 1-methyl-agroclavine MIC 200 μg/mL vs. 6-allyl-6-norfestuclavine MIC 30 μg/mL) [1]. Additionally, the cytostatic potential of 1-alkyl agroclavines and 6-alkyl 6-noragroclavines has been systematically examined in the L5178y mouse lymphoma cell system, revealing that the N-1 substituent is critically important for activity while the N-6 substituent has less influence unless it is not hydrogen [2]. This defined SAR framework—supported by quantitative MIC and cytostatic data—enables rational lead optimization decisions and provides a benchmark for evaluating novel synthetic clavine derivatives. The mechanism of action for these cytotoxic agroclavines appears fundamentally new for ergoline compounds, as interactions with α-adrenoceptors, dopamine, and 5-HT receptors are not involved in the cytostatic effect, suggesting a target distinct from the canonical ergoline pharmacology [2].

Immuno-Oncology Research Investigating Natural Killer Cell Modulation

Agroclavine provides a unique experimental tool for studying the intersection of stress, immunity, and tumor surveillance. In vivo studies demonstrate that agroclavine (0.5 mg/kg or 0.05 mg/kg i.p.) enhances natural killer (NK) cell activity in non-stressed male Wistar-Kyoto rats, corroborating earlier in vitro findings of NK cell enhancement, increased IL-2 and IFN-γ production, and prolonged survival in tumor-bearing mice [1]. Critically, the same dose that enhances NK activity under non-stress conditions paradoxically suppresses NK activity and elevates cardiac and liver enzyme markers (CKMB and ALT) under restraint/immersion stress conditions [1]. This context-dependent immunomodulation—enhancement versus suppression depending on host stress status—offers a valuable experimental paradigm for investigating stress-immunity-tumor dynamics and may inform the selection of immunomodulatory compounds for cancer patients where stress is a clinical variable. The bidirectional effect provides a built-in experimental control system for studying the mechanistic basis of stress-induced immunosuppression.

Neuropharmacology Tool for Dual 5-HT2A/α1-Adrenoceptor Studies

Agroclavine serves as a quantitatively characterized reference compound for in vitro and ex vivo studies examining dual serotonergic and adrenergic receptor pharmacology. In isolated rat tail artery and aorta preparations, agroclavine exhibits 5-HT2A receptor partial agonism/antagonism with pKB/pKP values in the ~6.5-7.0 range and α1-adrenoceptor antagonism within the 5.34-7.09 pKB range [1]. The low receptor specificity between these two targets—a property shared across all eight naturally occurring clavines tested—makes agroclavine suitable for experimental models where dual receptor modulation is relevant, such as studies of vascular contractility, migraine pathophysiology, or serotonin syndrome mechanisms [1]. The compound's well-defined position within the clavine SAR series (with costaclavine at the low-affinity extreme, pKB/pKP 4.84, and higher-affinity clavines reaching 7.81) provides researchers with a calibrated pharmacological tool whose receptor engagement parameters have been established in peer-reviewed isolated tissue assays [1].

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